(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s 3D structure, the types of atoms present, and their connectivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors like the compound’s functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. Techniques like thermal analysis and solubility testing can be used .Scientific Research Applications
Photoluminescence Properties
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide and related compounds have been studied for their unique photoluminescence properties. Specifically, π-extended fluorene derivatives, which share structural similarities, have shown extremely high fluorescence quantum yields, with some compounds exhibiting unique on–off behavior of emission by solvents, indicating potential applications in fluorescence-based sensors and organic light-emitting diodes (OLEDs) (Kotaka, Konishi, & Mizuno, 2010).
Advanced Polymer Materials
Compounds with similar structural motifs have been utilized in the synthesis of advanced polymer materials, such as aromatic polyamides and polyimides. These materials are notable for their high thermal stability, solubility in various organic solvents, and capability to form transparent and flexible films, making them suitable for applications in advanced coatings, films, and high-performance plastics (Yang & Lin, 1995).
Heterocyclic Chemistry
The compound's structural framework has been explored in heterocyclic chemistry, particularly in the synthesis of dihydropyridines and piperidines, which are crucial scaffolds in pharmaceutical chemistry. These compounds show diverse biological activities and are components of several bioactive molecules, suggesting their potential in drug discovery and medicinal chemistry (O'callaghan, McMurry, Draper, & Champeil, 1999).
Molecular Synthesis and Design
The unique functional groups present in (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide make it a valuable building block in organic synthesis. Its utility in constructing complex molecular architectures through nucleophilic substitution and cycloaddition reactions has been demonstrated, highlighting its role in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).
Electrochemical and Electrofluorescence Applications
Research has also delved into the electrochemical and electrofluorescence properties of compounds related to (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide. These studies have uncovered their potential in electrochromic devices, where the ability to reversibly change color under electrical stimulus can be harnessed for smart windows, displays, and adaptive camouflage materials (Sun et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-8-19(29(31)32)5-7-22(13)27-23(30)17(12-26)10-16-9-14(2)28(15(16)3)18-4-6-20(24)21(25)11-18/h4-11H,1-3H3,(H,27,30)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDEELOMUOBMI-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
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